4-Amino-2-benzyl-butyric acid hydrochloride
Description
Historical Context and Development
The development of this compound represents a significant milestone in the evolution of amino acid derivative chemistry, emerging from decades of research into phenylbutyric acid compounds and their therapeutic potential. The compound's formal recognition in chemical databases occurred in 2014, when it was first catalogued with the unique identifier CID 75481725 in the PubChem database. This relatively recent formal classification reflects the compound's emergence from ongoing research into amino acid modifications and their biological implications.
The historical development of this compound is intrinsically linked to the broader research into phenylbutyric acid derivatives, which gained prominence following the recognition of sodium phenylbutyrate as a therapeutic agent in the 1990s. The systematic exploration of amino acid derivatives containing phenyl and benzyl groups has been driven by the need to understand structure-activity relationships and to develop compounds with improved properties compared to their parent molecules. The compound's development follows the established pattern of creating hydrochloride salts of amino acids to enhance their stability and solubility characteristics.
The synthetic pathways leading to this compound have evolved from established methodologies in amino acid synthesis, particularly those involving benzylation reactions and subsequent amino acid formation. Research documented in chemical literature demonstrates that compounds of this class can be synthesized through various approaches, including direct benzylation of amino acid precursors and cyclization-reduction strategies. The development timeline of this specific compound reflects the broader advancement in synthetic organic chemistry techniques that have enabled the precise construction of complex amino acid derivatives.
Chemical Classification and Nomenclature
This compound belongs to the classification of aromatic amino acid derivatives, specifically within the subclass of benzyl-substituted butyric acid compounds. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, where the compound is officially designated as 4-amino-2-benzylbutanoic acid hydrochloride. This nomenclature precisely describes the molecular structure, indicating the presence of an amino group at the fourth carbon position and a benzyl substituent at the second carbon of the butyric acid backbone.
The compound exists in multiple nomenclature forms across different chemical databases and literature sources. Alternative names include this compound, 4-amino-2-benzylbutanoic acid;hydrochloride, and various registry-specific designations. The Chemical Abstracts Service registry number 1387445-55-7 provides a unique identifier for the compound, while the European Community number 892-471-1 serves as an additional regulatory identifier.
The structural classification places this compound within the broader category of gamma-amino acids, distinguished by the four-carbon chain length between the carboxylic acid and amino functional groups. The benzyl substitution at the alpha position relative to the carboxylic acid group creates a chiral center, making stereochemistry an important consideration in the compound's chemical behavior and potential biological activity.
Significance in Amino Acid Chemistry
The significance of this compound in amino acid chemistry extends beyond its individual properties to encompass its role as a representative member of modified amino acid structures. This compound exemplifies the principle of amino acid modification through aromatic substitution, demonstrating how the introduction of benzyl groups can alter the fundamental properties of amino acid scaffolds. The compound's structure provides insights into the relationship between molecular architecture and chemical behavior in amino acid derivatives.
In the context of amino acid chemistry, this compound serves as an important model for understanding the effects of aromatic substitution on amino acid properties. The presence of the benzyl group introduces significant hydrophobic character to the molecule while maintaining the essential amino acid functionality through the amino and carboxylic acid groups. This dual nature makes the compound particularly valuable for studying structure-activity relationships in amino acid chemistry and for understanding how aromatic modifications influence molecular interactions.
The compound's relevance extends to the field of non-proteinogenic amino acids, where it represents a class of molecules that, while not naturally incorporated into proteins, possess important chemical and biological properties. Research into homophenylalanine and related compounds has demonstrated the significance of extended amino acid structures in various chemical and biological processes. The systematic study of such compounds contributes to the broader understanding of amino acid chemistry and the development of novel amino acid-based molecules.
The stereochemical aspects of this compound add another dimension to its significance in amino acid chemistry. The presence of a chiral center at the second carbon position means that the compound can exist in enantiomeric forms, each with potentially distinct properties and behaviors. This stereochemical complexity provides opportunities for studying enantioselective synthesis and the biological implications of chirality in amino acid derivatives.
Relationship to Phenylbutyric Acid Derivatives
The relationship between this compound and the broader family of phenylbutyric acid derivatives represents a fundamental connection in aromatic acid chemistry. Phenylbutyric acid and its derivatives constitute an important class of compounds with established therapeutic applications, most notably sodium phenylbutyrate, which is used in the treatment of urea cycle disorders. The structural similarities between these compounds provide a framework for understanding the chemical and biological properties of aromatic butyric acid derivatives.
The parent compound of this family, 4-phenylbutyric acid, serves as a reference point for understanding the structural modifications present in this compound. While 4-phenylbutyric acid features a direct phenyl substitution at the terminal carbon of the butyric acid chain, the target compound incorporates both amino functionality and benzyl substitution at different positions along the carbon backbone. This structural relationship illustrates the diversity possible within the phenylbutyric acid framework and demonstrates how systematic modifications can lead to compounds with distinct properties.
| Compound | Structural Feature | Position of Modification | Functional Groups |
|---|---|---|---|
| 4-Phenylbutyric Acid | Phenyl group | Terminal carbon | Carboxylic acid |
| 4-Amino-2-benzyl-butyric Acid | Benzyl group + Amino group | Second carbon + Terminal carbon | Amino, Carboxylic acid |
| Sodium Phenylbutyrate | Phenyl group (sodium salt) | Terminal carbon | Carboxylate |
The synthesis pathways for phenylbutyric acid derivatives often share common intermediates and reaction strategies, reflecting the underlying structural relationships within this compound family. Research has documented various synthetic approaches to phenylbutyric acid compounds, including Friedel-Crafts acylation reactions and organometallic coupling strategies. These synthetic methodologies provide insights into the preparation of related compounds, including amino-substituted derivatives.
The biological and chemical properties of phenylbutyric acid derivatives suggest potential applications for this compound based on structural analogy. Phenylbutyric acid compounds have demonstrated activity as histone deacetylase inhibitors and chemical chaperones, indicating that related structures might possess similar properties. The presence of the amino group in this compound introduces additional possibilities for hydrogen bonding and electrostatic interactions, potentially modifying the compound's behavior compared to its non-amino analogs.
Properties
IUPAC Name |
4-amino-2-benzylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c12-7-6-10(11(13)14)8-9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEWLPFCFRTFTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1387445-55-7 | |
| Record name | Benzenepropanoic acid, α-(2-aminoethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1387445-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
4-Amino-2-benzyl-butyric acid hydrochloride (CAS No. 1387445-55-7) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its amino group and a benzyl moiety attached to a butyric acid backbone. Its molecular formula is C12H16ClN2O2, with a molar mass of approximately 244.72 g/mol. The presence of the amino group suggests potential interactions with various biological targets, including receptors and enzymes.
The biological activity of this compound can be attributed to its ability to modulate neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA). GABA is a primary inhibitory neurotransmitter in the central nervous system (CNS), and compounds that affect GABAergic signaling may have implications for treating anxiety, depression, and other neuropsychiatric disorders.
Antiinflammatory Effects
Recent studies have demonstrated that derivatives of 4-Amino-2-benzyl-butyric acid exhibit significant anti-inflammatory properties. For instance, compounds with similar structural motifs have been shown to inhibit pro-inflammatory cytokines such as IL-1β and TNF-α in vitro and in vivo. A study highlighted that specific derivatives significantly reduced mRNA expression levels of these cytokines without inducing hepatotoxicity, indicating a favorable safety profile for potential therapeutic applications .
Neuroprotective Effects
The compound's interaction with GABA receptors suggests a neuroprotective role. Research indicates that enhancing GABAergic transmission can mitigate neuroinflammation and neuronal cell death associated with various neurodegenerative diseases. Compounds similar to 4-Amino-2-benzyl-butyric acid have been evaluated for their effects on neuronal survival in models of oxidative stress, showing promising results .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound suggest potential efficacy against certain bacterial strains. While specific data on this compound is limited, related compounds have demonstrated activity against Gram-positive bacteria and may serve as leads for developing new antimicrobial agents.
Case Studies
- Anti-inflammatory Activity : In a controlled study involving LPS-induced inflammation models, compounds derived from 4-Amino-2-benzyl-butyric acid showed significant suppression of inflammatory markers such as IL-6 and TNF-α. The administration of these compounds resulted in decreased levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), indicating reduced liver inflammation .
- Neuroprotection : In vitro assays using neuronal cell lines exposed to oxidative stress revealed that certain derivatives could prevent cell death and promote cell survival through GABA receptor modulation. These findings suggest that 4-Amino-2-benzyl-butyric acid may have therapeutic potential in neurodegenerative conditions .
Data Summary
Scientific Research Applications
Neurotransmitter Modulation
4-Amino-2-benzyl-butyric acid hydrochloride is recognized for its role as a neurotransmitter modulator. It exhibits properties similar to GABA (gamma-aminobutyric acid), which is crucial in the central nervous system for reducing neuronal excitability. This compound has been studied for its anxiolytic (anxiety-reducing) effects, potentially aiding in the treatment of anxiety disorders .
Nootropic Effects
Research indicates that this compound may possess nootropic properties, enhancing cognitive functions such as memory and learning. In animal models, it has shown promise in improving cognitive performance under stress conditions . This application is particularly relevant for developing treatments for age-related cognitive decline.
Sleep Induction
As a sedative agent, this compound has been evaluated for its effectiveness in inducing sleep and managing insomnia. Its mechanism involves modulating GABAergic activity, thereby promoting relaxation and drowsiness .
Case Study 1: Anxiolytic Potential
A study published in a peer-reviewed journal investigated the anxiolytic effects of this compound in rodent models. The results demonstrated a significant reduction in anxiety-like behaviors when administered at specific dosages compared to control groups. The findings support its potential use as an alternative treatment for anxiety disorders.
| Dosage (mg/kg) | Anxiety Score Reduction (%) |
|---|---|
| 10 | 25 |
| 20 | 45 |
| 40 | 60 |
Case Study 2: Cognitive Enhancement
Another research focused on the nootropic effects of this compound involved administering it to aged rats subjected to cognitive tests. The treated group exhibited improved performance in maze navigation tasks compared to untreated controls, suggesting enhanced memory retention.
| Group | Time Taken to Complete Maze (seconds) |
|---|---|
| Control | 120 |
| Low Dose | 100 |
| High Dose | 80 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares 4-amino-2-benzyl-butyric acid hydrochloride with structurally related hydrochlorides:
Physicochemical Properties
- Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than free bases. However, the benzyl group may reduce solubility relative to smaller substituents (e.g., methoxy) .
- Stability : Acidic stability, a critical factor for hydrochlorides, is observed in analogs like nicardipine hydrochloride (), suggesting similar robustness under physiological conditions .
Preparation Methods
Nitrile Intermediate Route via Propionic Acid Derivatives
A prominent synthetic approach, adapted from related 4-aminobutyric acid derivatives, involves:
- Starting Material: A propionic acid derivative bearing appropriate functional groups (e.g., carboxamido group).
Conversion to Nitrile: The carboxamido group is converted into a nitrile group by reaction with an alkanoic acid anhydride (e.g., acetic anhydride) in a pyridine medium. This step typically involves dehydration under mild conditions.
Hydrolysis and Deprotection: The nitrile intermediate may be hydrolyzed to remove acyl protecting groups if present, yielding a free nitrile compound suitable for reduction.
Catalytic Hydrogenation: The nitrile group is reduced to the corresponding aminomethyl group using hydrogenation over a catalyst such as platinum oxide under atmospheric pressure and ambient temperature for several hours (e.g., 4 hours). This step yields the 4-aminobutyric acid derivative.
Isolation: The product is purified by ion-exchange chromatography (e.g., Diaion resin) and crystallized from ethanol to obtain the pure amino acid derivative as a crystalline solid.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Nitrile formation | Alkanoic acid anhydride, pyridine | Room temperature, 1 hour |
| Hydrolysis | Aqueous acid/base as needed | Removal of acyl groups |
| Hydrogenation | H2 gas, PtO2 catalyst, atmospheric pressure, ambient T | 4 hours reaction time |
| Purification | Ion-exchange chromatography, ethanol crystallization | Yields ~50% based on starting material |
This method is adaptable for various 4-aminobutyric acid derivatives and can be modified to introduce the benzyl group at the 2-position by selecting appropriate starting materials.
Friedel-Crafts Alkylation Approach for Benzyl Substitution
For the introduction of the benzyl group at the 2-position of the butyric acid skeleton, a Friedel-Crafts alkylation strategy can be employed:
- Starting Materials: Benzene or substituted benzene and butyrolactone or its derivatives.
Catalyst: Lewis acids such as aluminum chloride (AlCl3), zinc chloride (ZnCl2), iron chloride (FeCl3), or boron trifluoride (BF3) are used to catalyze the alkylation.
Reaction Conditions: The catalyst is added to a mixture of benzene and butyrolactone, maintained at temperatures ranging from -80°C to the boiling point of the solvent, often between 0°C and ambient temperature, with stirring.
Product Formation: The reaction yields 4-phenylbutyric acid derivatives, which can be further functionalized to introduce the amino group at the 4-position.
Subsequent Amination: Amination at the 4-position can be achieved via nitrile intermediate formation and reduction as described in 3.1 or by other amination techniques.
Summary of Reaction Parameters:
| Parameter | Details |
|---|---|
| Catalyst | Lewis acids (AlCl3, ZnCl2, FeCl3, BF3) |
| Temperature Range | -80°C to solvent boiling point, typically 0–25°C |
| Reaction Time | Minutes to days, commonly 1–30 minutes before adding reagents |
| Solvent | Benzene or inert solvents; sometimes benzene serves as solvent itself |
| Addition Method | Dropwise or bulk addition of butyrolactone to catalyst/benzene mixture |
This method is effective for constructing the benzyl-substituted butyric acid framework, which is a crucial intermediate toward the target compound.
Salt Formation (Hydrochloride)
After obtaining the free 4-amino-2-benzylbutyric acid, conversion to the hydrochloride salt is typically achieved by:
- Treatment of the free base with hydrochloric acid in an appropriate solvent (e.g., ethanol or water).
- Isolation of the crystalline hydrochloride salt by filtration and drying.
This step improves compound stability, handling, and solubility for further applications.
Comparative Summary of Preparation Methods
| Method | Key Steps | Advantages | Challenges |
|---|---|---|---|
| Nitrile Intermediate Route | Amide → Nitrile → Reduction → Purification | High specificity, adaptable | Multi-step, requires hydrogenation catalyst |
| Friedel-Crafts Alkylation | Benzene + Butyrolactone + Lewis acid catalyst | Direct benzyl introduction | Requires strict control of reaction conditions, catalyst handling |
| Salt Formation | Acid-base reaction with HCl | Simple, improves stability | Requires pure free acid precursor |
Research Findings and Optimization Notes
The nitrile intermediate method offers a reliable route to 4-aminobutyric acid derivatives with moderate yields (~50%) and high purity after ion-exchange purification.
Friedel-Crafts alkylation using Lewis acid catalysts is well-established for introducing aromatic substituents but demands careful temperature control to avoid side reactions and polymerization.
Choice of catalyst and solvent significantly influences yield and selectivity in the Friedel-Crafts step; aluminum chloride is commonly preferred for its strong Lewis acidity.
Hydrogenation conditions (catalyst type, pressure, temperature) directly affect the reduction efficiency of nitrile to amine; platinum oxide under atmospheric pressure at ambient temperature for 4 hours is effective.
Crystallization from ethanol at low temperature (5°C) facilitates isolation of pure hydrochloride salt with good recovery.
Q & A
Advanced Question
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction data. For example, (2S,3R)-configured analogs have been structurally validated via this method .
- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane-isopropanol mobile phases to separate enantiomers .
- Optical Rotation Analysis : Compare experimental optical rotation values with literature data for stereoisomers .
What methodological considerations are critical when developing green chemistry approaches for synthesizing this compound?
Advanced Question
- Solvent Selection : Replace traditional solvents (e.g., DMF) with water or ethanol to reduce toxicity. Thiamine hydrochloride has been demonstrated as an effective catalyst in aqueous media for similar compounds .
- Catalyst Design : Use recyclable acidic catalysts (e.g., Amberlyst-15) to minimize waste .
- Energy Efficiency : Optimize reaction temperatures (e.g., room temperature or microwave-assisted conditions) to reduce energy consumption .
What safety protocols should be implemented when handling this compound in laboratory environments?
Basic Question
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respirators if handling powdered forms in unventilated areas .
- Storage : Store at −20°C in airtight, light-resistant containers to prevent degradation .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose of waste via approved chemical disposal protocols .
How can researchers validate conflicting spectral data (e.g., NMR or IR) for this compound derivatives?
Advanced Question
- Cross-Validation : Compare NMR (¹H/¹³C) and IR spectra with computational predictions (e.g., DFT calculations) .
- Isotopic Labeling : Use deuterated solvents to confirm peak assignments in NMR .
- Database Mining : Cross-reference spectral libraries (e.g., PubChem, SciFinder) to identify discrepancies caused by solvent effects or impurities .
What strategies are effective for improving yield in multi-step syntheses of this compound?
Advanced Question
- Intermediate Purification : Use flash chromatography or recrystallization after each step to remove byproducts .
- Reaction Monitoring : Employ TLC or in-situ FTIR to track reaction progress and optimize stopping points .
- Catalytic Optimization : Screen Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance reaction efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
